4-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate typically involves the reaction of 1H-benzimidazole derivatives with hydrazine derivatives under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
it is typically produced in research laboratories for experimental purposes .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzimidazole derivatives, while reduction may produce simpler hydrazine compounds .
Scientific Research Applications
4-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate
- 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate
Uniqueness
4-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its unique combination of functional groups allows it to participate in a variety of chemical reactions and exhibit potential therapeutic effects .
Properties
Molecular Formula |
C19H18N4O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[4-[(E)-(3H-benzimidazole-5-carbonylhydrazinylidene)methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C19H18N4O5/c1-11(24)28-18-16(26-2)6-12(7-17(18)27-3)9-22-23-19(25)13-4-5-14-15(8-13)21-10-20-14/h4-10H,1-3H3,(H,20,21)(H,23,25)/b22-9+ |
InChI Key |
HYADJHIFYZZRBH-LSFURLLWSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.